N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
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Overview
Description
N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties. This particular compound has a unique structure that combines a fluorophenyl group with a pyrrolo[2,3-b]pyridine core, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and the subsequent introduction of the sulfonamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process may involve the use of boron reagents and palladium catalysts to achieve the desired coupling .
Chemical Reactions Analysis
N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent.
Cancer Research: Some sulfonamide derivatives have shown antiproliferative activities against cancer cell lines, making them potential candidates for anticancer drug development.
Antimicrobial Research: Pyridine compounds, including those with sulfonamide groups, have demonstrated antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle, inhibiting bacterial DNA growth and cell division . The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethazine: Used in veterinary medicine for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Celecoxib: A non-steroidal anti-inflammatory drug with a sulfonamide group.
The uniqueness of this compound lies in its specific structure, which combines a fluorophenyl group with a pyrrolo[2,3-b]pyridine core, potentially offering distinct pharmacological properties and applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-9-3-1-4-10(7-9)17-20(18,19)12-8-16-13-11(12)5-2-6-15-13/h1-8,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWFGGTULGCLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CNC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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